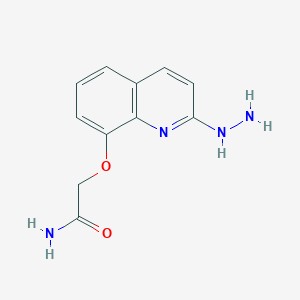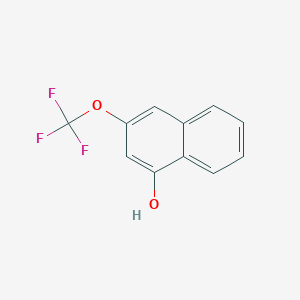
8-Bromoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinoline-7-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 8th position and an aldehyde group at the 7th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-7-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 8-bromoquinoline is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 8-Bromoquinoline-7-carboxylic acid.
Reduction: 8-Bromoquinoline-7-methanol.
Substitution: 8-Aminoquinoline-7-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
8-Bromoquinoline-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromoquinoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
8-Bromoquinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
8-Chloroquinoline-7-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
7-Bromoquinoline-8-carbaldehyde: Similar structure but with the positions of bromine and aldehyde reversed.
Uniqueness: 8-Bromoquinoline-7-carbaldehyde is unique due to the specific positioning of the bromine atom and aldehyde group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
8-bromoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H |
InChI-Schlüssel |
XEZNEPBUZQWCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)C=O)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
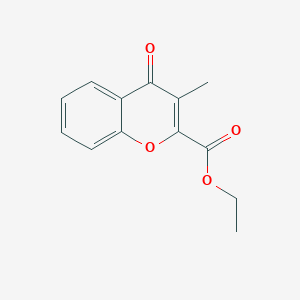
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)

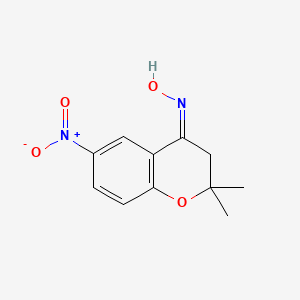
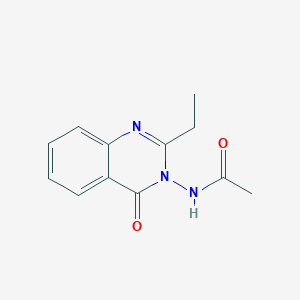
![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)


